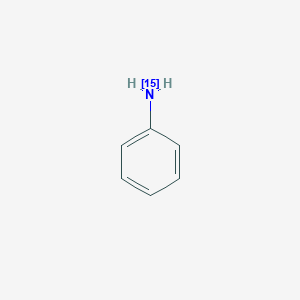

Aniline-15N

描述

Aniline-15N, also known as Benzenamine-15N, is a nitrogen-15 labeled isotopic compound of aniline. It has the molecular formula C6H5NH2, where the nitrogen atom is replaced with the nitrogen-15 isotope. This compound is primarily used in scientific research for tracing nitrogen pathways and studying nitrogen-related reactions due to its isotopic labeling.

准备方法

Synthetic Routes and Reaction Conditions: Aniline-15N can be synthesized through various methods, including the direct incorporation of nitrogen-15 into aniline. One common method involves the cleavage of C-N bonds in anilines and glycine-15N, driven by dearomatization and aromatization processes . This method allows for the incorporation of the nitrogen-15 isotope into the aniline structure.

Industrial Production Methods: Industrial production of this compound typically involves the use of nitrogen-15 enriched ammonia or other nitrogen-15 containing precursors. The process may include catalytic hydrogenation of nitrobenzene-15N or other related compounds under controlled conditions to yield this compound.

化学反应分析

Types of Reactions: Aniline-15N undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form nitrosobenzene-15N, nitrobenzene-15N, or azobenzene-15N under different conditions.

Reduction: Reduction of nitrobenzene-15N can yield this compound.

Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or iron filings in the presence of hydrochloric acid.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: Nitrosobenzene-15N, nitrobenzene-15N, azobenzene-15N.

Reduction: this compound.

Substitution: Nitrothis compound, sulfanilic acid-15N, halogenated anilines-15N.

科学研究应用

Aniline-15N is widely used in scientific research due to its isotopic labeling. Some applications include:

Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.

Medicine: Utilized in the development of nitrogen-labeled pharmaceuticals for tracing drug metabolism and distribution.

Industry: Applied in the synthesis of nitrogen-labeled compounds for various industrial applications, including the production of dyes and polymers.

作用机制

The primary mechanism of action of Aniline-15N involves its participation in nitrogen-related chemical reactions. The nitrogen-15 isotope allows for detailed tracking and analysis of nitrogen atoms in various chemical and biological processes. The molecular targets and pathways involved include nitrogen fixation, nitrogen metabolism, and nitrogen-related enzymatic reactions.

相似化合物的比较

Aniline-13C6: Aniline labeled with carbon-13 isotope.

Nitrobenzene-15N: Nitrobenzene labeled with nitrogen-15 isotope.

Formamide-15N: Formamide labeled with nitrogen-15 isotope.

Comparison: Aniline-15N is unique due to its specific nitrogen-15 labeling, which makes it particularly useful for studying nitrogen-related processes. Compared to Aniline-13C6, which is labeled with carbon-13, this compound provides insights specifically into nitrogen pathways. Nitrobenzene-15N and Formamide-15N, while also nitrogen-15 labeled, differ in their chemical structures and reactivity, making this compound distinct in its applications and reactions.

生物活性

Aniline-15N is a nitrogen-labeled derivative of aniline, a compound widely studied for its biological activity, particularly in the context of environmental chemistry and medicinal applications. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Overview of this compound

Aniline (C6H5NH2) is an aromatic amine that serves as a precursor for various chemical compounds. The introduction of a nitrogen-15 isotope (15N) allows for enhanced tracking and analysis in biological systems, particularly through NMR spectroscopy. This compound is utilized to study its interactions with biological molecules and environmental substances.

Antitumor Activity

Research indicates that derivatives of aniline, including those labeled with 15N, have shown promising antitumor activities. For instance, one study synthesized a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives and assessed their inhibitory effects on tumor growth. Among these, a specific compound exhibited an IC50 value of 0.98 ± 0.06 μM against cyclin-dependent kinase 2 (CDK2), highlighting its potential as an anticancer agent .

Nucleophilic Additions to Humic Substances

This compound has been studied for its covalent binding to humic substances in soil. Through 15N NMR studies, it was found that aniline undergoes nucleophilic addition reactions with quinones and other carbonyl groups present in humic acids. This reaction leads to the formation of various nitrogen-containing compounds such as anilinohydroquinone and anilide, which are significant in understanding the fate of organic pollutants in the environment .

Table 1: Biological Activity of Aniline Derivatives

| Compound | IC50 (μM) | Target | Study Reference |

|---|---|---|---|

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | 0.98 ± 0.06 | CDK2 | |

| This compound + Humic Acid | Varies | Nucleophilic Addition |

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of aniline derivatives against breast cancer cell lines (MCF-7) and melanoma cells (B16-F10). The compound demonstrated significant antiproliferative activity with IC50 values of 1.88 ± 0.11 μM and 2.12 ± 0.15 μM respectively . This indicates that modifications to the aniline structure can enhance its biological activity.

Case Study 2: Environmental Interactions

The interaction between this compound and humic substances was investigated to understand its environmental impact. The study revealed that under varying conditions (anoxic vs. oxic), the incorporation rates of anilinohydroquinone nitrogen decreased, suggesting complex redox reactions during nucleophilic additions . This has implications for the persistence and transformation of organic pollutants in soil.

Research Findings

Chemical Shift Analysis : A comprehensive analysis of 15N NMR chemical shifts in substituted anilines has provided insights into predicting the behavior of anilines in biological systems. The empirical equation derived from this analysis allows researchers to estimate chemical shifts based on substituent effects .

Environmental Persistence : The covalent binding of aniline derivatives to humic substances suggests that they can persist in soil environments, potentially affecting soil health and microbial communities . Understanding these interactions is crucial for assessing the ecological risks associated with aromatic amines.

属性

IUPAC Name |

(15N)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYRUJLWNCNPSJ-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456441 | |

| Record name | Aniline-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7022-92-6 | |

| Record name | Aniline-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aniline-15N | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the 15N label in aniline-15N allow for a more in-depth study of cobaloximes?

A: The 15N nucleus possesses a nuclear spin, making it detectable by NMR spectroscopy. This allows researchers to indirectly observe the quadrupolar cobalt nucleus (59Co) in cobaloximes through its influence on the 15N NMR signal []. This is particularly useful as directly observing 59Co can be challenging due to its quadrupolar broadening effects. By analyzing the splittings and distortions in the 15N NMR spectra, researchers can glean information about the cobalt-nitrogen bond, including J-coupling constants and insights into the cobalt's electric field gradient. [, ].

Q2: Can you elaborate on the significance of measuring spin-spin coupling constants (J-couplings) in molecules like this compound and its derivatives?

A: J-couplings provide valuable information about the electronic structure and bonding in molecules. In this compound and its derivatives, the 1J(15N,13C) coupling constant, obtained through 13C NMR spectroscopy, reveals insights into the nature of the nitrogen-carbon bond []. Researchers found that the magnitude of this coupling constant correlates with the N(s)-C(s) bond order and is sensitive to the substituent on the aniline ring and the solvent used []. These findings contribute to our understanding of how substituents and solvent effects influence electronic distribution and bonding within these molecules.

Q3: What structural information can be obtained from studying this compound and its derivatives using techniques like Nuclear Magnetic Resonance (NMR)?

A: NMR spectroscopy, particularly using the 15N isotope, offers a powerful way to probe the structure of this compound and its derivatives. Researchers have used 15N NMR to determine not only nitrogen chemical shifts but also crucial parameters like chemical shift anisotropy tensors []. In the case of cobaloximes containing this compound, solid-state 15N NMR experiments, including magic-angle spinning, provided valuable insights into the orientation of the nitrogen chemical shielding tensors within the molecule [, ]. This detailed structural information enhances our understanding of the electronic environment surrounding the nitrogen atom and its influence on the molecule's overall properties.

Q4: How is computational chemistry being utilized in conjunction with experimental techniques to study this compound and related compounds?

A: Researchers are employing computational methods like INDO (Intermediate Neglect of Differential Overlap) molecular orbital calculations to predict molecular properties of this compound and its derivatives [, ]. These calculations can be used to estimate parameters such as long-range spin-spin coupling constants and compare them with experimental findings []. This interplay between computational and experimental approaches helps validate the theoretical models and refine our understanding of the relationships between molecular structure and observed spectroscopic properties.

Q5: Beyond NMR, what other spectroscopic techniques are useful for studying this compound and its derivatives?

A: While NMR spectroscopy plays a significant role, the study of this compound and its derivatives also benefits from complementary techniques. For instance, researchers have used multiphoton ionization coupled with mass spectrometry to investigate the ionization and fragmentation pathways of this compound []. This approach provides valuable information about the molecule's stability under ionization conditions and the likely fragmentation products formed, contributing to a more comprehensive understanding of its chemical behavior.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。